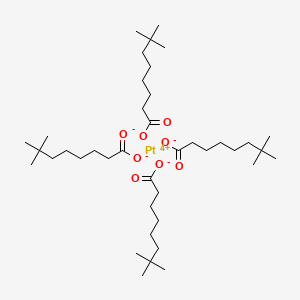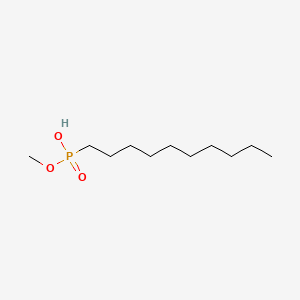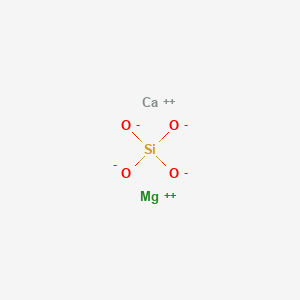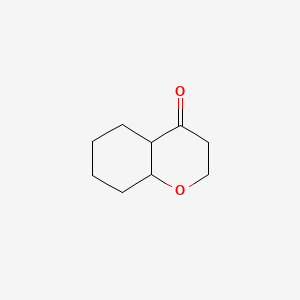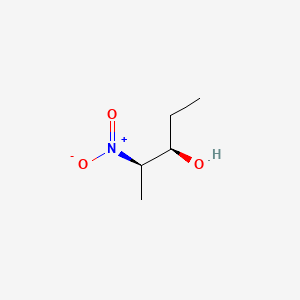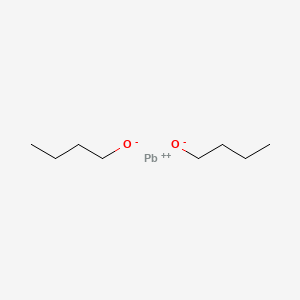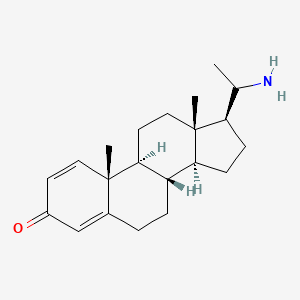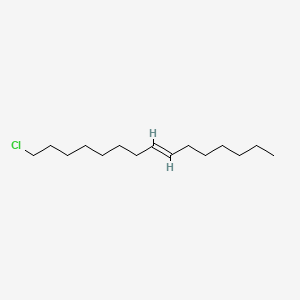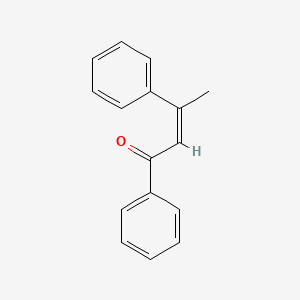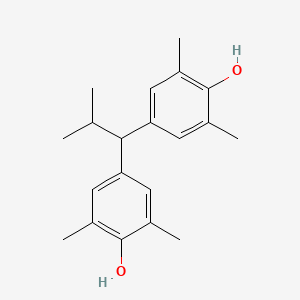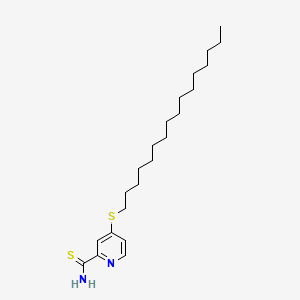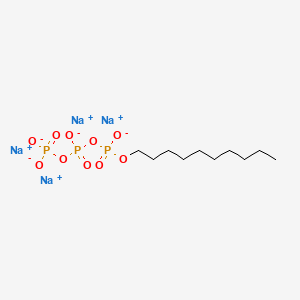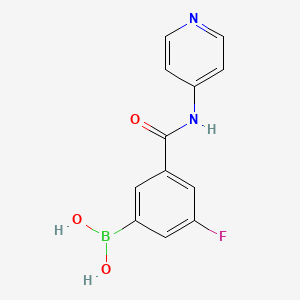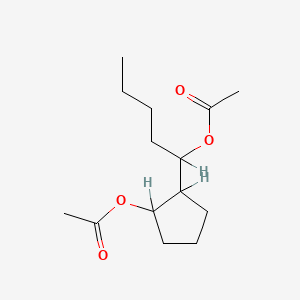
1-(2-Acetoxycyclopentyl)pentyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Acetoxycyclopentyl)pentyl acetate is an organic compound with the molecular formula C14H24O4 It is a derivative of cyclopentane, featuring an acetoxy group attached to the cyclopentyl ring and an acetate group attached to the pentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Acetoxycyclopentyl)pentyl acetate can be synthesized through esterification reactions. One common method involves the reaction of 1-(2-hydroxycyclopentyl)pentanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes as catalysts can also be explored to enhance the efficiency and selectivity of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Acetoxycyclopentyl)pentyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 1-(2-hydroxycyclopentyl)pentanol and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products:
Hydrolysis: 1-(2-hydroxycyclopentyl)pentanol and acetic acid.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(2-Acetoxycyclopentyl)pentyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Acetoxycyclopentyl)pentyl acetate involves its interaction with specific molecular targets and pathways. The acetoxy and acetate groups can participate in various biochemical reactions, influencing the compound’s reactivity and interactions with enzymes and other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2-Acetoxycyclopentyl)pentyl acetate can be compared with other similar compounds, such as:
1-(2-Hydroxycyclopentyl)pentyl acetate: Differing by the presence of a hydroxy group instead of an acetoxy group.
1-(2-Acetoxycyclopentyl)butyl acetate: Differing by the length of the alkyl chain.
Cyclopentyl acetate: Lacking the additional pentyl chain.
Uniqueness: this compound is unique due to its specific combination of a cyclopentyl ring with both acetoxy and acetate groups, providing distinct chemical and physical properties that can be leveraged in various applications.
Propiedades
Número CAS |
84812-67-9 |
|---|---|
Fórmula molecular |
C14H24O4 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
[2-(1-acetyloxypentyl)cyclopentyl] acetate |
InChI |
InChI=1S/C14H24O4/c1-4-5-8-13(17-10(2)15)12-7-6-9-14(12)18-11(3)16/h12-14H,4-9H2,1-3H3 |
Clave InChI |
ONAHSEWODDXPPF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C1CCCC1OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


